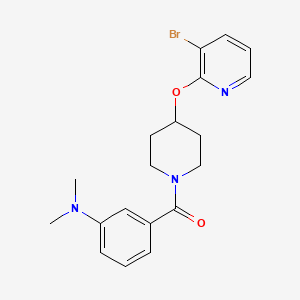
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is an aromatic carboxylic acid and a pyridinemonocarboxylic acid . It has a molecular formula of C19H22BrN3O2 and a molecular weight of 404.308.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formulaC19H22BrN3O2. It contains a bromopyridinyl group attached to a piperidinyl group via an oxygen atom, and a dimethylamino phenyl group attached to the piperidinyl group via a methanone group.
Scientific Research Applications
Material Science and Physical Chemistry
Studies have focused on the synthesis, characterization, and application of related compounds in material science. For instance, compounds with piperidinyl and phenyl groups have been examined for their thermal properties, structural stability, and potential in creating new materials with specific optical and electronic properties. The thermal and structural studies of substituted piperidinyl-phenyl methanones demonstrate their stability and potential utility in designing materials with desired physical properties (Karthik et al., 2021).
Organic Synthesis and Chemical Interactions
Research in organic synthesis explores the creation and functionalization of piperidine-based frameworks. Compounds structurally related to the queried chemical have been synthesized to study their crystal structure and intermolecular interactions. Such studies are foundational in developing new synthetic methodologies that could be applied in creating diverse chemical entities for various applications, including pharmaceuticals (Revathi et al., 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, analogs and derivatives of the specified compound have been synthesized and tested for their biological activities. For example, piperidine-containing compounds have been evaluated for their antimicrobial properties, showcasing the potential of such structures in developing new therapeutic agents (Mallesha & Mohana, 2014). Additionally, the synthesis and study of piperidine derivatives have implications in neuroprotective drug discovery, indicating their potential utility in addressing neurological disorders (Zhong et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-22(2)15-6-3-5-14(13-15)19(24)23-11-8-16(9-12-23)25-18-17(20)7-4-10-21-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVRIAVSOLSNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

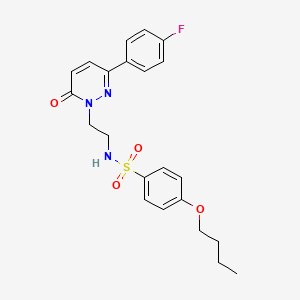

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986149.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2986150.png)
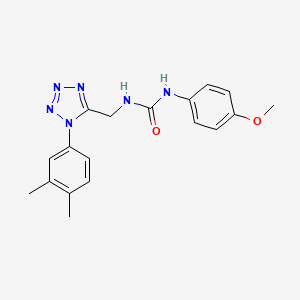
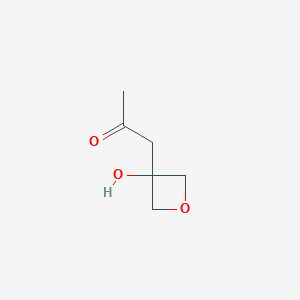
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986155.png)
![methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2986157.png)
![4-[(3-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2986160.png)
![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2986161.png)
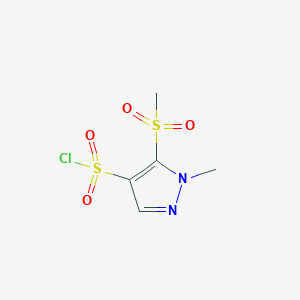

![N-(3,5-dimethylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2986166.png)
